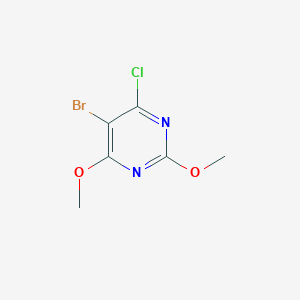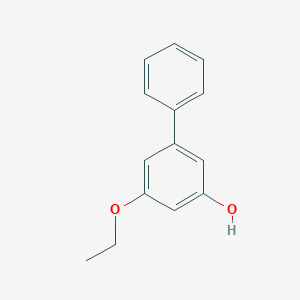![molecular formula C27H53N9O5 B129385 1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide CAS No. 144022-57-1](/img/structure/B129385.png)
1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tuftsinyl-n-hexylamide typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The hexylamide group is introduced during the final stages of synthesis through a coupling reaction with hexylamine .
Industrial Production Methods
Industrial production of tuftsinyl-n-hexylamide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous purification steps, including high-performance liquid chromatography (HPLC), to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly methionine and cysteine, leading to the formation of sulfoxides and disulfides.
Reduction: Reduction reactions can reverse oxidation, restoring the original peptide structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
Oxidation: Sulfoxides and disulfides.
Reduction: Restored peptide structure.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses and enhancing the activity of immune cells.
Medicine: Explored for its potential therapeutic applications, including as an immunomodulatory agent and in drug delivery systems.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays .
Mécanisme D'action
The mechanism of action of tuftsinyl-n-hexylamide involves its interaction with specific receptors on immune cells, leading to the activation and enhancement of their functions. The hexylamide modification increases the compound’s stability and bioavailability, allowing for more effective interaction with its molecular targets. The pathways involved include the activation of signaling cascades that promote immune cell proliferation and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tuftsin: The natural tetrapeptide from which tuftsinyl-n-hexylamide is derived.
Hexylamine: A simpler compound used in the synthesis of tuftsinyl-n-hexylamide.
Other Peptide Derivatives: Various modified peptides with similar structures and functions .
Uniqueness
1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide stands out due to its enhanced stability and biological activity compared to its parent compound, tuftsin. The hexylamide modification provides increased resistance to enzymatic degradation, making it a more effective agent in various applications .
Propriétés
Numéro CAS |
144022-57-1 |
|---|---|
Formule moléculaire |
C27H53N9O5 |
Poids moléculaire |
583.8 g/mol |
Nom IUPAC |
1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H53N9O5/c1-3-4-5-8-15-32-23(38)19(12-9-16-33-27(30)31)34-24(39)21-13-10-17-36(21)26(41)20(11-6-7-14-28)35-25(40)22(29)18(2)37/h18-22,37H,3-17,28-29H2,1-2H3,(H,32,38)(H,34,39)(H,35,40)(H4,30,31,33) |
Clé InChI |
APYIFNRNYTUMBR-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |
SMILES canonique |
CCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |
Séquence |
XKPR |
Synonymes |
tuftsin-n-hexylamide tuftsinyl-n-hexylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)





